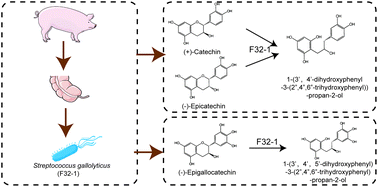A newly isolated intestinal bacterium involved in the C-ring cleavage of flavan-3-ol monomers and the antioxidant activity of the metabolites
Food & Function Pub Date: 2023-10-24 DOI: 10.1039/D3FO03601D
Abstract
Flavan-3-ols are an important class of secondary metabolites in many plants. Their bioavailability and bioactivity are largely determined by the metabolism of intestinal microbiota. However, little is known about the intestinal bacteria involved in the metabolism of flavan-3-ols and the activities of the metabolites. C-ring cleavage is the initial and key step in the metabolism of flavan-3-ol monomers. Here, we isolated a strain from porcine cecum content, which is capable of cleaving the heterocyclic C-ring to form 1-(3′,4′-dihydroxyphenyl)-3-(2′′,4′′,6′′-trihydroxyphenyl)propan-2-ol from (+)-catechin and (−)-epicatechin, and 1-(3′,4′,5′-trihydroxyphenyl)-3-(2′′,4′′,6′′-trihydroxyphenyl) propan-2-ol from (−)-epigallocatechin. The strain was identified as Streptococcus pasteurianus (Streptococcus gallolyticus subsp. Pasteurianus, designated as F32-1) based on 16S rDNA similarity and MALDI-TOF-MS identification. The formation of the C-ring cleavage structural unit by the F32-1 strain enhanced the chemical antioxidant ability and altered the cellular antioxidant activity of (+)-catechin, (−)-epicatechin and (−)-epigallocatechin. Overall, in this study we isolated a new intestinal bacterium involved in the C-ring cleavage of flavan-3-ol monomers and elucidated the bioactivity of their metabolites.


Recommended Literature
- [1] Fabrication of mesoporous carbon supported Ni–Mo catalysts for the enhanced conversion of glucose to ethylene glycol†
- [2] The mannose 6-phosphate receptor targeted with porphyrin-based periodic mesoporous organosilica nanoparticles for rhabdomyosarcoma theranostics
- [3] Pair aligning improved motility of Quincke rollers†
- [4] The mechanism of metallic corrosion. A view suggested by Whitby's recent papers
- [5] Triphos derivatives and diphosphines as ligands in the ruthenium-catalysed alcohol amination with NH3†
- [6] Remarkable potassium selectivity of ion sensors based on supramolecular gel membranes made from low-molecular-weight gelators without any ionophore†
- [7] A challenging Heck reaction of maleimides†
- [8] A biocompatible cross-linked fluorescent polymer prepared via ring-opening PEGylation of 4-arm PEG-amine, itaconic anhydride, and an AIE monomer†
- [9] XV.—On a new process for the detection of fluorine when accompanied by silica
- [10] Assessment of the nematocidal activity of metallocenyl analogues of monepantel†










